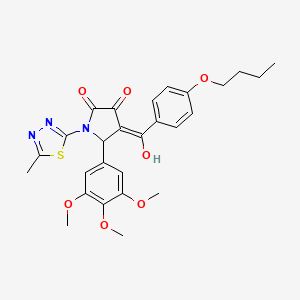
1-(1-(Chloromethyl)undecyl)quinolinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Chloromethyl)undecyl)quinolinium chloride is a quaternary ammonium compound with the molecular formula C21H31Cl2N. It is known for its surfactant properties and is used in various industrial and research applications .
Méthodes De Préparation
The synthesis of 1-(1-(Chloromethyl)undecyl)quinolinium chloride typically involves the reaction of quinoline with 1-chloromethylundecane. The reaction is carried out in a solvent such as ethanol under reflux conditions for an extended period, usually around 40 hours . The product is then purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
1-(1-(Chloromethyl)undecyl)quinolinium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the quinolinium ring can undergo redox reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or thiols for substitution reactions.
Applications De Recherche Scientifique
1-(1-(Chloromethyl)undecyl)quinolinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Medicine: Research is ongoing into its potential use as an antimicrobial agent in medical settings.
Mécanisme D'action
The mechanism of action of 1-(1-(Chloromethyl)undecyl)quinolinium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by the hydrophobic alkyl chain and the positively charged quinolinium moiety, which interact with the negatively charged components of the cell membrane .
Comparaison Avec Des Composés Similaires
1-(1-(Chloromethyl)undecyl)quinolinium chloride can be compared to other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride. While all these compounds share surfactant properties and antimicrobial activity, this compound is unique due to its specific alkyl chain length and quinolinium structure, which may confer different solubility and efficacy profiles .
Similar Compounds
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecyltrimethylammonium chloride
Propriétés
Formule moléculaire |
C21H31Cl2N |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-(1-chlorododecan-2-yl)quinolin-1-ium;chloride |
InChI |
InChI=1S/C21H31ClN.ClH/c1-2-3-4-5-6-7-8-9-15-20(18-22)23-17-12-14-19-13-10-11-16-21(19)23;/h10-14,16-17,20H,2-9,15,18H2,1H3;1H/q+1;/p-1 |
Clé InChI |
PQPCZGIMMUOSAV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCC(CCl)[N+]1=CC=CC2=CC=CC=C21.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026500.png)
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026502.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12026506.png)
![[1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12026507.png)
![N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12026517.png)

![[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026527.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12026540.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12026541.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12026561.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026566.png)

